molecular formula C12H8N2O B10841955 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one CAS No. 958658-29-2

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one

Cat. No.: B10841955
CAS No.: 958658-29-2
M. Wt: 196.20 g/mol
InChI Key: QMXCHNWJZQMLGG-UHFFFAOYSA-N
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Description

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one is a heterocyclic compound that belongs to the class of indeno-pyrimidines. This compound is characterized by its fused ring structure, which includes an indene moiety and a pyrimidine ring. The presence of nitrogen atoms in the pyrimidine ring imparts unique chemical and biological properties to the compound. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide. The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or modulate the function of receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-9H-indeno[2,1-d]pyrimidin-9-one is unique due to its indene-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.

Properties

CAS No.

958658-29-2

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-methylindeno[2,1-d]pyrimidin-9-one

InChI

InChI=1S/C12H8N2O/c1-7-13-6-10-8-4-2-3-5-9(8)12(15)11(10)14-7/h2-6H,1H3

InChI Key

QMXCHNWJZQMLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C3=CC=CC=C3C(=O)C2=N1

Origin of Product

United States

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